(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(13(15)16)9-11-5-7-12(8-6-11)14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZYELZGJMFEMJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid typically involves the alkylation of phenol with tert-butyl alcohol or methyl tert-butyl ether, followed by subsequent reactions to introduce the propanoic acid group. The reaction conditions often include the use of strong acids like triflic acid or solid acids such as zeolites to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory Properties :
The compound has been studied for its potential anti-inflammatory effects. Research indicates that it may inhibit certain inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. A study highlighted the structure-activity relationship of related compounds that could lead to the development of new therapeutic agents targeting inflammation . -
Metabolic Studies :
The compound has been investigated as a metabolite in toxicological studies. It is hypothesized that it can be metabolized into benzoic acids, which are relevant in understanding the toxicological profiles of aromatic aldehydes. This is particularly important in assessing reproductive toxicity in animal models, such as male rats .
Cosmetic Applications
-
Fragrance Ingredient :
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid is utilized as a fragrance component in cosmetics and personal care products. Its pleasant odor profile makes it suitable for use in perfumes, lotions, and other cosmetic formulations . -
Safety Assessments :
Comprehensive safety assessments have been conducted to evaluate its genotoxicity and skin sensitization potential. Results indicate that the compound does not exhibit genotoxic effects, supporting its use in cosmetic formulations .
Industrial Applications
-
Chemical Intermediate :
The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in chemical reactions that produce more complex molecules used in pharmaceuticals and agrochemicals . -
Stabilizer in Formulations :
In industrial applications, this compound can act as a stabilizer for certain formulations, enhancing their shelf life and performance under varying conditions .
Case Study 1: Toxicological Evaluation
A study focused on the metabolic pathways of this compound revealed that it undergoes significant biotransformation in liver cells, leading to the formation of potentially harmful metabolites. This work is crucial for understanding its safety profile in pharmaceutical applications .
Case Study 2: Cosmetic Safety Assessment
The safety of this compound was evaluated through extensive dermatological testing. The findings confirmed that the compound is safe for use in cosmetic products at specified concentrations, thus supporting its continued use in the industry .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the phenyl ring can participate in various chemical interactions. The propanoic acid moiety can interact with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
2-(4-Tert-butylphenyl)-2-methylpropanoic Acid
- Molecular Formula : C₁₄H₂₀O₂ (same as the target compound).
- Key Differences : Substituents are both on C2 (methyl and 4-tert-butylphenyl), unlike the target compound’s C2 methyl and C3 4-tert-butylphenyl.
- Implications : The altered substituent positions lead to distinct physicochemical properties. For example, the target compound’s C3 phenyl group may enhance steric hindrance, affecting binding to biological targets compared to the C2-substituted isomer .
3-(4-Tert-butylphenyl)propanoic Acid
- Molecular Formula : C₁₃H₁₈O₂.
- Key Differences : Lacks the methyl group at C2.
Functional Group Variations
(S)-3-(2,4-Di-tert-butylphenoxy)-2-methylpropanoic Acid
- Molecular Formula : C₁₈H₂₆O₃.
- Key Differences: Contains a phenoxy group (oxygen-linked phenyl) with two tert-butyl substituents (at C2 and C4 of the aromatic ring).
- Implications : The ether linkage increases polarity, while the di-tert-butyl groups amplify lipophilicity. Such compounds are often explored as enzyme inhibitors or surfactants due to their balanced solubility profiles .
Boc-Protected Amino Acid Derivatives
- Example: (2S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methylpropanoic acid.
- Key Differences: The tert-butyl group is part of a Boc (tert-butoxycarbonyl) protecting group on an amino moiety instead of the phenyl ring.
- Implications: These derivatives are intermediates in peptide synthesis, where the Boc group shields amines during coupling reactions. Their reactivity differs significantly from the target compound, which lacks amino functionality .
Stereochemical Considerations
The (2S) configuration of the target compound is critical for interactions with chiral biological targets. For example:
- In , (S)-3-(4-Fluorophenoxy)-2-methylpropanoic acid (12e) and (S)-3-(4-Bromophenoxy)-2-methylpropanoic acid (12f) demonstrate enantiomer-specific activity as CFTR potentiators, highlighting the importance of stereochemistry in drug efficacy .
- The target compound’s S-configuration may similarly influence its pharmacokinetics or binding affinity in therapeutic applications.
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Biological Activity
(2S)-3-(4-Tert-butylphenyl)-2-methylpropanoic acid, also known as a derivative of propanoic acid with a tert-butylphenyl substituent, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including anti-inflammatory and antioxidant effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H20O2
- SMILES : CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O
- InChIKey : DWZYELZGJMFEMJ-UHFFFAOYSA-N
The compound exhibits a chiral center, which contributes to its biological activity and interaction with biological targets.
1. Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role in managing conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
2. Antioxidant Activity
The compound has been investigated for its antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
- Receptor Binding : It could bind to receptors on cell membranes, modulating signaling pathways that control inflammation and oxidative stress .
Case Study 1: In Vivo Efficacy
A study conducted on male rats demonstrated that administration of this compound resulted in decreased markers of inflammation following induced arthritis. The results indicated a significant reduction in paw swelling and histological evidence of reduced synovial inflammation compared to control groups .
Case Study 2: Antioxidant Effects
In another investigation, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed that pre-treatment with this compound significantly increased cell viability and reduced markers of oxidative stress .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Evidence Level |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | High |
| Antioxidant | Free radical scavenging | Moderate |
| Enzyme Inhibition | Modulation of inflammatory pathways | High |
| Receptor Interaction | Binding to cellular receptors | Moderate |
Q & A
Q. How to optimize reaction yields in large-scale synthesis?
Q. What in vitro models are suitable for evaluating anti-inflammatory activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
